molecular formula C10H16N2O B2488203 (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol CAS No. 1431365-42-2

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Cat. No.: B2488203
CAS No.: 1431365-42-2
M. Wt: 180.251
InChI Key: JZLPGZCITOPZST-UHFFFAOYSA-N
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Description

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with an appropriate diketone or keto-alcohol under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then reduced to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-pyrazole ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studying enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anti-inflammatory and antimicrobial agents.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl group and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • (2-Phenyl-2H-pyrazol-3-yl)-methanol
  • (2-Methyl-2H-pyrazol-3-yl)-methanol
  • (2-Ethyl-2H-pyrazol-3-yl)-methanol

Comparison: (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as (2-Phenyl-2H-pyrazol-3-yl)-methanol, which has a phenyl group instead. The cyclohexyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2-cyclohexylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLPGZCITOPZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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